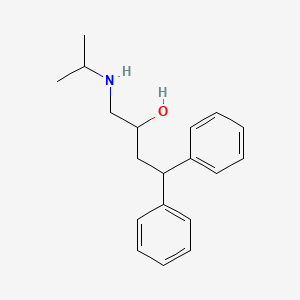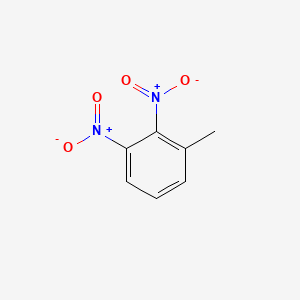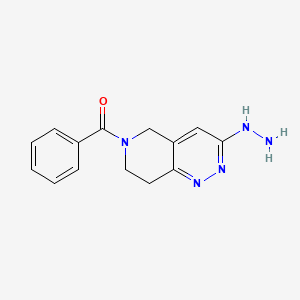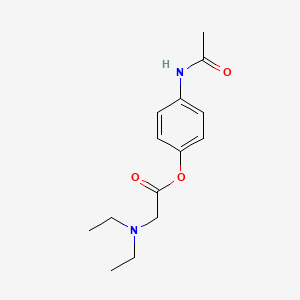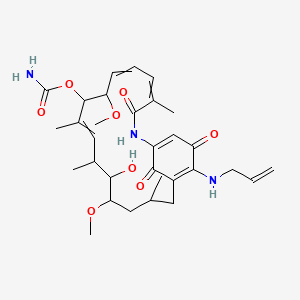
Tanespimycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tanespimycin: is a derivative of geldanamycin, an ansamycin antibiotic. It is known for its role as an inhibitor of heat shock protein 90 (Hsp90), a chaperone protein involved in the proper folding and stabilization of various proteins essential for cell growth and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tanespimycin involves the modification of geldanamycin. The process typically includes the allylation of the amino group at the 17th position of geldanamycin. This modification is achieved through a series of chemical reactions, including protection and deprotection steps, to ensure the selective functionalization of the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of solvents like dimethyl sulfoxide (DMSO) or Cremophor EL to enhance solubility and facilitate the reaction . The final product is typically purified using chromatographic techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Tanespimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The allylamino group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or NAD(P)H:quinone oxidoreductase 1 (NQO1) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Tanespimycin is used as a tool compound to study the role of Hsp90 in protein folding and stabilization. It helps in understanding the molecular mechanisms underlying protein homeostasis .
Biology: In biological research, this compound is used to investigate the effects of Hsp90 inhibition on cellular processes. It has been shown to induce apoptosis in cancer cells by destabilizing oncogenic proteins .
Medicine: The primary application of this compound in medicine is in cancer therapy. It has been evaluated in clinical trials for its efficacy in treating various cancers, including breast, prostate, and lung cancers . The compound’s ability to inhibit Hsp90 makes it a promising candidate for targeted cancer therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. Its unique mechanism of action provides a basis for designing novel therapeutic agents .
Wirkmechanismus
Tanespimycin exerts its effects by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function . This inhibition leads to the destabilization and degradation of client proteins that rely on Hsp90 for proper folding and function . Key molecular targets affected by this compound include the estrogen receptor, progesterone receptor, HER2, Akt, and the epidermal growth factor receptor . The disruption of these proteins’ functions results in the inhibition of cell growth and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Geldanamycin: The parent compound of Tanespimycin, known for its Hsp90 inhibitory activity.
17-Demethoxy-17-[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG): A water-soluble analogue of this compound with similar Hsp90 inhibitory properties.
Uniqueness: this compound is unique due to its specific modification at the 17th position, which enhances its solubility and reduces toxicity compared to geldanamycin . This modification also improves its pharmacokinetic properties, making it more suitable for clinical applications .
Eigenschaften
IUPAC Name |
[13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUNIORJHRXIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



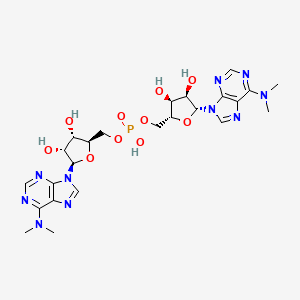


![2-Propenamide, 2-methyl-N-[4-[(1-methylethyl)amino1phenyl]-](/img/structure/B1218945.png)
